molecular formula C10H8ClNO2 B188446 3-(2-Chlorophenyl)-2-cyanopropanoic acid CAS No. 14650-19-2

3-(2-Chlorophenyl)-2-cyanopropanoic acid

Cat. No. B188446
CAS RN: 14650-19-2
M. Wt: 209.63 g/mol
InChI Key: KSLANAUEYUSFCF-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)-propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is provided by Sigma-Aldrich and Thermo Scientific Chemicals for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(2-Chlorophenyl)-propanoic acid” is represented by the formula C9H9ClO2 .


Physical And Chemical Properties Analysis

The compound is a white to cream or pale brown powder . It has a molecular weight of 184.62 . Other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available in the search results.

Scientific Research Applications

DNA-Based Nanodevices

Mariottini et al. (2021) demonstrated the use of 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA) in driving the operation of DNA-based nanodevices. These devices showed time-programmable open-close cycles and could release-uptake a DNA cargo strand, highlighting the potential of CPA in nanotechnology and molecular machines. The study emphasized the modulability of these systems by altering the acid fuel concentration (Mariottini et al., 2021).

Photocatalytic Degradation of Chlorophenols

Research by Lin et al. (2018) focused on the degradation of chlorophenols like 2-chlorophenol using titanium dioxide suspensions containing copper ions. This study is relevant for environmental remediation and highlights the significance of chlorophenols in water treatment processes (Lin et al., 2018).

Antibacterial Agents

Sheikh et al. (2009) synthesized compounds including 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which were evaluated for antibacterial efficacy. This research underlines the potential of chlorophenyl compounds in developing new antibacterial drugs (Sheikh et al., 2009).

Removal of Chlorophenols from Wastewater

Adeyemi et al. (2020) investigated the use of hydrophobic deep eutectic solvents for extracting chlorophenols from wastewater. The study offers insights into environmental applications, particularly in water purification and pollution control (Adeyemi et al., 2020).

Anticancer and Antimicrobial Activities

Popat et al. (2004) explored the synthesis of 1-Aryl-3-(3'-chlorophenyl)-2-propen-1-ones and their potential anticancer, antitubercular, and antimicrobial activities. This highlights the broad spectrum of biological activities exhibited by chlorophenyl derivatives (Popat et al., 2004).

Chiral Separation in Chromatography

Jin et al. (2019) studied the influence of chlorine substituents in chiral separation of isomeric 2-(chlorophenyl)propanoic acids using countercurrent chromatography. This research is significant for pharmaceuticals and chiral drugs, where enantiomeric purity is crucial (Jin et al., 2019).

Industrial Applications

But et al. (2012) utilized vanadium-chloroperoxidase to transform glutamic acid into 3-cyanopropanoic acid, a key intermediate in synthesizing bio-succinonitrile and bio-acrylonitrile. This study provides a clean oxidative approach for transforming biomass into valuable industrial chemicals (But et al., 2012).

properties

IUPAC Name

3-(2-chlorophenyl)-2-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLANAUEYUSFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303226
Record name 3-(2-chlorophenyl)-2-cyanopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2-cyanopropanoic acid

CAS RN

14650-19-2
Record name NSC157430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157430
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorophenyl)-2-cyanopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Chlorophenyl)-2-cyanopropionic acid
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